Cyclohexadeca-1,9-diene
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Overview
Description
Cyclohexadeca-1,9-diene (CHD) is a cyclic hydrocarbon with a molecular formula of C16H24. It is a colorless liquid that is insoluble in water and soluble in organic solvents. CHD has been the subject of scientific research due to its unique structure and properties.
Mechanism Of Action
Cyclohexadeca-1,9-diene has been shown to exhibit anti-inflammatory and analgesic properties. It is believed to work by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). Cyclohexadeca-1,9-diene has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical And Physiological Effects
Cyclohexadeca-1,9-diene has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Cyclohexadeca-1,9-diene has also been shown to have antitumor activity in vitro and in vivo, although the exact mechanism of action is not yet fully understood.
Advantages And Limitations For Lab Experiments
One advantage of using Cyclohexadeca-1,9-diene in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, Cyclohexadeca-1,9-diene can be difficult to purify due to its low solubility in water. Additionally, its low boiling point and high reactivity can make it challenging to handle in certain experimental conditions.
Future Directions
There are several potential future directions for research on Cyclohexadeca-1,9-diene. One area of interest is its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further studies are needed to determine the optimal dosage and administration route for Cyclohexadeca-1,9-diene in these conditions. Another area of interest is the development of new synthetic methods for Cyclohexadeca-1,9-diene and its derivatives, which could lead to the discovery of new compounds with novel properties and applications. Overall, Cyclohexadeca-1,9-diene is a versatile compound that has the potential to contribute to a wide range of scientific fields.
Synthesis Methods
Cyclohexadeca-1,9-diene can be synthesized through various methods, including the Diels-Alder reaction, the Birch reduction, and the Wurtz coupling. The Diels-Alder reaction involves the reaction of cyclopentadiene with an alkene, while the Birch reduction involves the reduction of benzene with sodium in liquid ammonia. The Wurtz coupling involves the reaction of two alkyl halides with sodium metal.
Scientific Research Applications
Cyclohexadeca-1,9-diene has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a starting material for the synthesis of various organic compounds, such as cyclohexene, cyclohexadiene, and cyclooctatetraene. Cyclohexadeca-1,9-diene has also been used in the preparation of polymers, resins, and adhesives.
properties
CAS RN |
110028-14-3 |
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Product Name |
Cyclohexadeca-1,9-diene |
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
(1E,9E)-cyclohexadeca-1,9-diene |
InChI |
InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1+,16-15+ |
InChI Key |
QCSDLMPAQMQZOE-FMGPEAFSSA-N |
Isomeric SMILES |
C1CC/C=C/CCCCCC/C=C/CCC1 |
SMILES |
C1CCCC=CCCCCCCC=CCC1 |
Canonical SMILES |
C1CCCC=CCCCCCCC=CCC1 |
Pictograms |
Irritant |
synonyms |
TRANS CIS-1 9-CYCLOHEXADECADIENE |
Origin of Product |
United States |
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